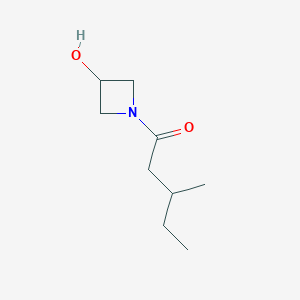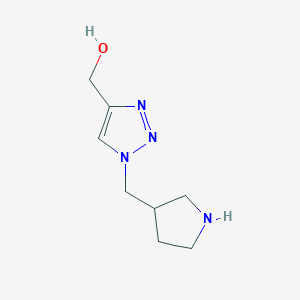
(Cyclohexylmethyl)(3,3-dimethylbutan-2-yl)amine
Übersicht
Beschreibung
Cyclohexylmethyl (3,3-dimethylbutan-2-yl)amine (CMDMA) is an organic compound with a unique structure that has been studied for its potential applications in scientific research. CMDMA is a cyclic amine, meaning it contains a nitrogen atom bonded to two aliphatic hydrocarbon groups and is connected in a ring structure. CMDMA has been found to possess several interesting properties, including the ability to act as a ligand, a reagent, and a catalyst.
Wissenschaftliche Forschungsanwendungen
Synthetic Cannabinoid Receptor Agonists
MDMB-CHMICA, a compound structurally similar to (Cyclohexylmethyl)(3,3-dimethylbutan-2-yl)amine, has been studied for its presence in recreational drug products and its impact on users. Research has highlighted its wide availability on the Internet, its varied effects on users, including euphoria and a range of adverse effects such as palpitations and loss of consciousness, and its high potency and associated risks (Haden, Archer, Dargan, & Wood, 2017).
Copper Catalyst Systems for C-N Bond Forming Reactions
Research into recyclable protocols for C–N bond forming reactions, which are crucial in organic synthesis, has seen significant developments. Copper-mediated systems have been particularly noted for their potential in commercial exploitation due to their effectiveness in reactions involving various amines and aryl halides or arylboronic acids. Such studies are vital for advancing sustainable and efficient synthetic methodologies in chemistry (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).
Reductive Amination with Hydrogen
The reductive amination process, which involves the conversion of aldehydes or ketones with amines or ammonia in the presence of a reducing agent and catalyst, has been a subject of extensive research. This process is crucial for synthesizing primary, secondary, and tertiary alkyl amines, which are key functional groups in various pharmaceuticals and chemicals. Studies have emphasized the role of transition-metal catalysis in activating the reducing agent, highlighting the advancements in catalyst development for this essential organic transformation (Irrgang & Kempe, 2020).
Eigenschaften
IUPAC Name |
N-(cyclohexylmethyl)-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N/c1-11(13(2,3)4)14-10-12-8-6-5-7-9-12/h11-12,14H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTDFJPFTIRWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-{[(3-Methylbutyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475425.png)
![1-[(Hexylamino)methyl]cyclobutan-1-ol](/img/structure/B1475427.png)


